molecular formula C15H15N3O2 B7517422 N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide

N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide

Cat. No. B7517422
M. Wt: 269.30 g/mol
InChI Key: BUZBPUKDRBEKLQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as DMPC, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. DMPC has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity.

Mechanism of Action

N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide exerts its biological effects by binding to specific molecular targets in cells. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular metabolism and energy homeostasis. This compound also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been found to increase the production of adenosine triphosphate (ATP), which is the primary source of energy in cells. This compound also regulates the expression of genes involved in lipid metabolism and glucose uptake, which are important for maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide is its ability to selectively target specific molecular pathways in cells. This makes it a valuable tool for studying the molecular mechanisms underlying various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide. One potential area of research is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of research is the optimization of the synthesis method for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological effects of this compound.

Synthesis Methods

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide involves the reaction of 2H-chromene-3-carboxylic acid with 2,5-dimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. In cancer therapy, this compound has shown promising results as an anti-tumor agent by inhibiting the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that helps in the elimination of abnormal cells.
In neuroprotection, this compound has been studied for its ability to protect neurons from oxidative stress-induced damage. It has been found to reduce the production of reactive oxygen species (ROS) and prevent the activation of pro-inflammatory cytokines, which are known to cause neuronal damage.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-7-14(18(2)17-10)16-15(19)12-8-11-5-3-4-6-13(11)20-9-12/h3-8H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZBPUKDRBEKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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